molecular formula C11H14N2O B2638463 4-Phenyl-1,4-diazepan-2-one CAS No. 46294-68-2

4-Phenyl-1,4-diazepan-2-one

Cat. No.: B2638463
CAS No.: 46294-68-2
M. Wt: 190.246
InChI Key: FULYNFQIKMDEEM-UHFFFAOYSA-N
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Description

4-Phenyl-1,4-diazepan-2-one is a heterocyclic organic compound that belongs to the class of diazepines It is characterized by a seven-membered ring containing two nitrogen atoms at positions 1 and 4, and a phenyl group attached to the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Phenyl-1,4-diazepan-2-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-phenyl-1,4-diaminobutane with phosgene or its derivatives under controlled conditions to form the diazepanone ring. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Another synthetic route involves the reduction of 4-phenyl-1,4-diazepine-2,5-dione using suitable reducing agents such as lithium aluminum hydride. This method provides a straightforward approach to obtaining the desired diazepanone.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of automated systems ensures consistent product quality and higher yields. The choice of solvents, temperature control, and purification techniques are critical factors in the industrial synthesis of this compound.

Chemical Reactions Analysis

Types of Reactions

4-Phenyl-1,4-diazepan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms, where nucleophiles such as alkyl halides or acyl chlorides can replace hydrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Reduced forms with hydrogenated nitrogen atoms.

    Substitution: Substituted diazepanones with various alkyl or acyl groups.

Scientific Research Applications

4-Phenyl-1,4-diazepan-2-one has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex diazepine derivatives.

    Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.

    Medicine: Due to its structural similarity to other diazepines, it is investigated for potential therapeutic uses, including anxiolytic and anticonvulsant properties.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-Phenyl-1,4-diazepan-2-one involves its interaction with specific molecular targets, such as gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to sedative and anxiolytic effects. The exact pathways and molecular interactions are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: A well-known benzodiazepine with similar sedative and anxiolytic properties.

    Alprazolam: Another benzodiazepine used for its anxiolytic effects.

    Clonazepam: Known for its anticonvulsant properties.

Uniqueness

4-Phenyl-1,4-diazepan-2-one is unique due to its specific ring structure and the presence of a phenyl group, which may confer distinct pharmacological properties compared to other diazepines

Properties

IUPAC Name

4-phenyl-1,4-diazepan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O/c14-11-9-13(8-4-7-12-11)10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FULYNFQIKMDEEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)CN(C1)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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